molecular formula C15H24BrClO B053676 Peurtitol A CAS No. 119736-67-3

Peurtitol A

Cat. No. B053676
M. Wt: 335.71 g/mol
InChI Key: RFSBZWKXXBPLGT-TYJHLQBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peurtitol A is a natural product that is isolated from the bark of the tree Peumus boldus. This compound has been widely studied due to its potential therapeutic properties. Peurtitol A has been found to possess anti-inflammatory, antioxidant, and antitumor activities.

Mechanism Of Action

Peurtitol A exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which plays a critical role in the development of inflammatory diseases. Peurtitol A also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A induces apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Peurtitol A has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases. Peurtitol A also scavenges free radicals, which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

Peurtitol A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and use in experiments. It has also been extensively studied, which provides a wealth of information on its properties and potential therapeutic applications. However, there are also some limitations to using Peurtitol A in lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain experiments. In addition, Peurtitol A has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for the study of Peurtitol A. One area of research is the development of Peurtitol A as a potential therapeutic agent for inflammatory diseases. Another area of research is the study of Peurtitol A as a potential cancer therapy. In addition, there is potential for the development of Peurtitol A as a natural antioxidant supplement. Further studies are needed to fully understand the potential therapeutic applications of Peurtitol A.

Synthesis Methods

Peurtitol A is synthesized from the bark of the Peumus boldus tree. The bark is extracted with a solvent such as ethanol or methanol. The extract is then purified using chromatography techniques to isolate Peurtitol A.

Scientific Research Applications

Peurtitol A has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. Peurtitol A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases. It has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

119736-67-3

Product Name

Peurtitol A

Molecular Formula

C15H24BrClO

Molecular Weight

335.71 g/mol

IUPAC Name

(4R,6E)-6-[(3S,4S)-3-bromo-4-chloro-4-methylcyclohexylidene]-2-methylhept-2-en-4-ol

InChI

InChI=1S/C15H24BrClO/c1-10(2)7-13(18)8-11(3)12-5-6-15(4,17)14(16)9-12/h7,13-14,18H,5-6,8-9H2,1-4H3/b12-11+/t13-,14-,15-/m0/s1

InChI Key

RFSBZWKXXBPLGT-TYJHLQBPSA-N

Isomeric SMILES

CC(=C[C@@H](C/C(=C/1\CC[C@]([C@H](C1)Br)(C)Cl)/C)O)C

SMILES

CC(=CC(CC(=C1CCC(C(C1)Br)(C)Cl)C)O)C

Canonical SMILES

CC(=CC(CC(=C1CCC(C(C1)Br)(C)Cl)C)O)C

synonyms

peurtitol A

Origin of Product

United States

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